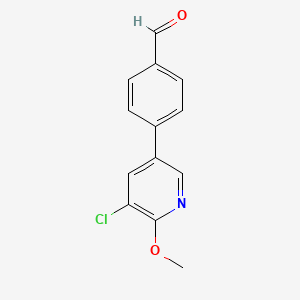![molecular formula C14H9BrF2O2 B14031728 [1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)
[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a 2-bromo-2,2-difluoroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate typically involves the reaction of [1,1’-Biphenyl]-4-yl alcohol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{[1,1’-Biphenyl]-4-yl alcohol} + \text{2-bromo-2,2-difluoroacetyl chloride} \rightarrow \text{[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, recycling of reagents and solvents can be implemented to reduce waste and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate: can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Formation of substituted biphenyl derivatives.
Hydrolysis: Formation of [1,1’-Biphenyl]-4-yl alcohol and 2-bromo-2,2-difluoroacetic acid.
Reduction: Formation of [1,1’-Biphenyl]-4-yl 2,2-difluoroethanol.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate: has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound can be utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the biphenyl group can enhance the compound’s binding affinity to target proteins, while the difluoroacetate moiety can improve its metabolic stability.
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate: can be compared with other similar compounds such as:
[1,1’-Biphenyl]-4-yl acetate: Lacks the bromine and difluoro groups, resulting in different reactivity and applications.
[1,1’-Biphenyl]-4-yl 2-chloro-2,2-difluoroacetate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
[1,1’-Biphenyl]-4-yl 2,2-difluoroacetate:
The uniqueness of [1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate lies in its combination of the biphenyl group with the bromodifluoroacetate moiety, providing a balance of reactivity and stability that can be advantageous in various applications.
Eigenschaften
Molekularformel |
C14H9BrF2O2 |
|---|---|
Molekulargewicht |
327.12 g/mol |
IUPAC-Name |
(4-phenylphenyl) 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C14H9BrF2O2/c15-14(16,17)13(18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
ANWAHJKDXDJHGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


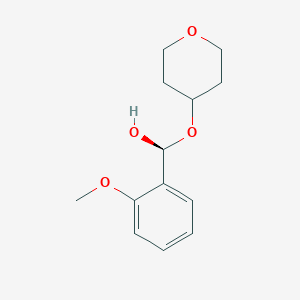
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
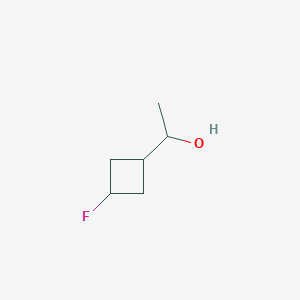
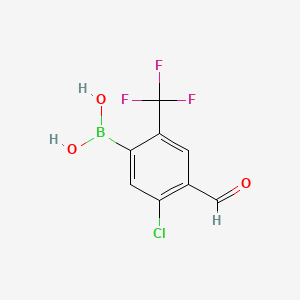

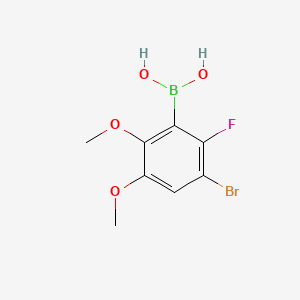

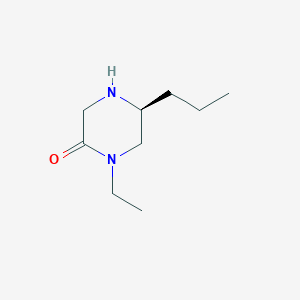
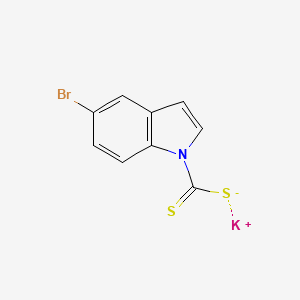
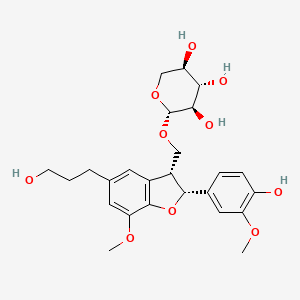
![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)

